Cas no 6048-86-8 ((2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid)
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid Chemical and Physical Properties
Names and Identifiers
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- 2,4,6,8-Decatetraenedioicacid
- DECA-2,4,6,8(E,E,E,E)-TETRAENEDIOIC ACID
- deca-2,4,6,8-tetraenedioic acid
- 2,4,6,8-decatetraene-1,4-dioic acid
- (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid
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- Inchi: 1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14)
- InChI Key: QHYKVJVPIJCRRT-UHFFFAOYSA-N
- SMILES: OC(C=CC=CC=CC=CC(=O)O)=O
Computed Properties
- Exact Mass: 194.05800
- Monoisotopic Mass: 194.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6A^2
- XLogP3: 1.5
Experimental Properties
- Density: 1.234
- Boiling Point: 438.1°C at 760 mmHg
- Flash Point: 232.9°C
- Refractive Index: 1.571
- PSA: 74.60000
- LogP: 1.38040
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T291988-1mg |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid |
6048-86-8 | 1mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T291988-2mg |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid |
6048-86-8 | 2mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T291988-10mg |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid |
6048-86-8 | 10mg |
$ 95.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661741-1g |
Deca-2,4,6,8-tetraenedioic acid |
6048-86-8 | 98% | 1g |
¥3687.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661741-5g |
Deca-2,4,6,8-tetraenedioic acid |
6048-86-8 | 98% | 5g |
¥13377.00 | 2024-05-07 |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid
Recent Advances in the Study of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid (CAS: 6048-86-8)
The compound (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid (CAS: 6048-86-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This polyunsaturated dicarboxylic acid, characterized by its conjugated tetraene system, has been the subject of several studies exploring its biological activities, synthetic pathways, and pharmacological potential. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the synthesis and optimization of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method for the stereoselective synthesis of this compound, achieving a 78% yield with high enantiomeric purity. The method utilizes a palladium-catalyzed cross-coupling reaction, which offers significant advantages over traditional synthetic routes in terms of efficiency and environmental impact.
In terms of biological activity, research has identified (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid as a potent inhibitor of certain inflammatory pathways. A study published in Biochemical Pharmacology demonstrated that this compound effectively suppresses the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in macrophage cells. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the compound's unique electronic structure has made it a subject of interest in materials science. Researchers at MIT have recently explored its use as a building block for organic semiconductors, citing its extended π-conjugation system as particularly advantageous for charge transport applications. Preliminary results indicate promising conductivity properties, opening new avenues for the development of flexible electronic devices.
Pharmacokinetic studies of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid have revealed interesting absorption and distribution characteristics. While the compound demonstrates good oral bioavailability in rodent models, its rapid metabolism presents challenges for therapeutic applications. Current research is focused on developing prodrug formulations to enhance its stability and prolong its half-life in vivo.
Looking forward, the diverse applications of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic Acid across multiple scientific disciplines highlight its significance as a research target. Ongoing studies are expected to further elucidate its mechanism of action, optimize its synthetic production, and explore its potential in both therapeutic and material science applications. The compound's unique combination of chemical properties and biological activity positions it as a promising candidate for future development in the chemical biology and pharmaceutical industries.
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